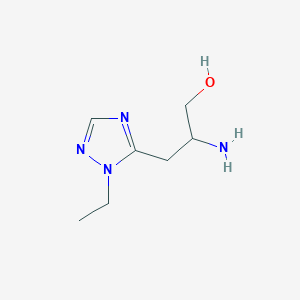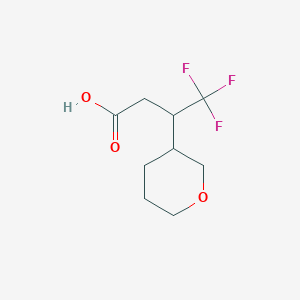
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a chloro and methoxy group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
The synthesis of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxypyridine.
Reaction with Trifluoroacetic Anhydride: The 5-chloro-2-methoxypyridine is then reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate the effects of trifluoromethyl-substituted pyridines on various biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and methoxy groups further modulate the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(5-Chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxypyridin-4-yl)methanol: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(5-Chloro-2-methoxypyridin-4-yl)methanamine: The presence of an amine group instead of the trifluoromethyl group leads to different reactivity and applications.
5-Chloro-2-methoxypyridine: This compound serves as a precursor in the synthesis of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one and has distinct properties due to the absence of the trifluoromethyl group.
The uniqueness of 1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoromethyl group, which imparts unique physicochemical properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C8H5ClF3NO2 |
|---|---|
分子量 |
239.58 g/mol |
IUPAC名 |
1-(5-chloro-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-6-2-4(5(9)3-13-6)7(14)8(10,11)12/h2-3H,1H3 |
InChIキー |
VCGKTQYPKXPJFL-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)





